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molecular formula C10H19NO3 B124386 Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 152537-03-6

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No. B124386
M. Wt: 201.26 g/mol
InChI Key: PIEFOIGZJZFQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901111B2

Procedure details

A solution consisting of 3-carboxymethyl-azetidine-1-carboxylic acid tert-butyl ester (10.0 g, 46.5 mmol) and THF (15 mL) was cooled to 0° C. and treated with a 1 M solution of borane in THF (70 mL, 70 mmol), then slowly warmed to rt. After stirring for 18 h, the reaction mixture was quenched with 2 N NaOH (100 mL), diluted with H2O (100 mL), and extracted with Et2O (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated to give the title compound as a colorless oil (9.03 g, 97%). MS (ESI+): calcd. for C10H19NO3, 201.14. m/z found, 224.2 (M+Na)+. 1H NMR (d6-DMSO): 4.37 (t, J=5.1 Hz, 1H), 3.95-3.79 (m, 2H), 3.53-3.43 (m, 2H), 3.37 (dd, J=11.5, 6.2 Hz, 2H), 2.62-2.52 (m, 1H), 1.66 (dd, J=13.8, 6.4 Hz, 2H), 1.39-1.33 (m, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][C:13](O)=[O:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].B>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][CH2:13][OH:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CC(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to rt
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 2 N NaOH (100 mL)
ADDITION
Type
ADDITION
Details
diluted with H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.03 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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